CNT2 inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CNT2 inhibitor-1 is a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), with an IC50 of 640 nM for hCNT2 . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of CNT2 inhibitor-1 is 448.47 and its formula is C23H24N6O4 . The chemical name is (2R,3R,4S,5R)-2-{6-amino-8-[( {[1,1’-biphenyl]-4-yl}methyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol .Physical And Chemical Properties Analysis
CNT2 inhibitor-1 is a solid compound with an off-white to light yellow color . It has poor solubility .Aplicaciones Científicas De Investigación
Anticancer Applications
CNT2 inhibitor-1 is capable of transporting nucleoside-based anticancer drugs . This makes it a potential tool in cancer treatment, particularly in cases where the cancer cells have developed resistance to certain drugs .
Antiviral Applications
Apart from anticancer drugs, CNT2 inhibitor-1 can also transport antiviral drugs . This could potentially enhance the effectiveness of antiviral treatments by increasing the concentration of the drug in infected cells .
Treatment of Diabetes
The expression levels of CNT2 in rat lymphocytes were shown to be modulated by insulin . This suggests that CNT2 inhibitor-1 could potentially be used in the treatment of diabetes .
Cardioprotective Effects
Extracellular adenosine, a substrate of several nucleoside transporters with CNT2 among them, offers a cardioprotective effect during ischemic stress or high myocardial workload . Therefore, CNT2 inhibitor-1 could potentially be used to protect the heart during periods of stress .
Neuroprotective Effects
CNT2 inhibitor-1 could potentially be used to counteract neuronal damage caused by metabolic or physiological stress . This is because extracellular adenosine, which is regulated by CNT2, has been shown to have neuroprotective effects .
Applications in Hepatocarcinogenesis
Studies conducted on hepatocytes have indicated that hepatocarcinogenesis leads to a selective loss of CNT2 . Therefore, CNT2 inhibitor-1 could potentially be used to study the mechanisms of hepatocarcinogenesis .
Mecanismo De Acción
Target of Action
The primary target of CNT2 inhibitor-1 is the concentrative nucleoside transporter 2 (CNT2) . This transporter plays a crucial role in the absorption of dietary purine nucleosides in the small intestine .
Mode of Action
CNT2 inhibitor-1 interacts with CNT2 and inhibits its function . It has an IC50 value of 640 nM for human CNT2 , indicating its potent inhibitory activity.
Biochemical Pathways
The inhibition of CNT2 by CNT2 inhibitor-1 affects the absorption of dietary purine nucleosides in the small intestine . These nucleosides are rapidly degraded to their final product, uric acid, by xanthine oxidase in humans . Therefore, the inhibition of CNT2 can lead to a decrease in the levels of uric acid, which is the end product of purine metabolism.
Pharmacokinetics
It is known that the compound has poor solubility . After oral administration of CNT2 inhibitor-1 and [14C]-inosine, a significant reduction in radioactive excretion was observed in rats at 6 and 24 hours . This suggests that CNT2 inhibitor-1 inhibits the absorption of [14C]-inosine in the small intestine .
Result of Action
The inhibition of CNT2 by CNT2 inhibitor-1 leads to a decrease in the absorption of dietary purine nucleosides in the small intestine . This results in a reduction in the levels of uric acid, which could potentially be beneficial in the treatment of hyperuricemia .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIKUSWRSEPSM-WGQQHEPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.